3-Quinolinecarbamic acid, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Quinolinecarbamic acid, ethyl ester is an organic compound belonging to the class of esters. Esters are widely known for their pleasant aromas and are commonly found in nature. This particular compound features a quinoline ring, which is a heterocyclic aromatic organic compound with a nitrogen atom in its structure. The presence of the quinoline ring imparts unique chemical properties to the compound, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Quinolinecarbamic acid, ethyl ester can be synthesized through several methods. One common approach involves the reaction of quinoline-3-carboxylic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions, allowing the esterification process to occur efficiently.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and precise control of reaction parameters, such as temperature and pressure, can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-Quinolinecarbamic acid, ethyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield quinoline-3-carboxylic acid and ethanol.
Reduction: Reduction of the ester can lead to the formation of quinoline-3-methanol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Typically performed using aqueous acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide) under reflux conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Hydrolysis: Quinoline-3-carboxylic acid and ethanol.
Reduction: Quinoline-3-methanol.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
3-Quinolinecarbamic acid, ethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of quinoline-based pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Quinolinecarbamic acid, ethyl ester involves its interaction with specific molecular targets. The quinoline ring can intercalate with DNA, disrupting its function and leading to potential anticancer effects. Additionally, the compound may inhibit certain enzymes, contributing to its antimicrobial properties. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Quinoline-3-carboxylic acid: The parent compound from which 3-Quinolinecarbamic acid, ethyl ester is derived.
Quinoline-3-methanol: A reduction product of the ester.
Quinoline-3-thiol: A substitution product where the ester group is replaced with a thiol group.
Uniqueness
This compound is unique due to its ester functional group, which imparts distinct chemical reactivity and properties compared to its parent compound and other derivatives. The ester group allows for specific interactions and reactions that are not possible with other similar compounds, making it valuable in various research and industrial applications.
Properties
CAS No. |
23251-83-4 |
---|---|
Molecular Formula |
C12H12N2O2 |
Molecular Weight |
216.24 g/mol |
IUPAC Name |
ethyl N-quinolin-3-ylcarbamate |
InChI |
InChI=1S/C12H12N2O2/c1-2-16-12(15)14-10-7-9-5-3-4-6-11(9)13-8-10/h3-8H,2H2,1H3,(H,14,15) |
InChI Key |
OLYXRLUSUBYUJE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC1=CC2=CC=CC=C2N=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.